molecular formula C20H11NO7 B2846597 (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622361-03-9

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2846597
M. Wt: 377.308
InChI Key: GIXUFVGTWGDXSR-ZDLGFXPLSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Catalysis

The reactions of benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters with furan, catalyzed by rhodium, result in high yields of penicillanates, demonstrating the utility of nitrobenzylidene derivatives in synthetic organic chemistry. These reactions underscore the importance of steric and electronic effects in determining reaction outcomes, offering insights into the manipulation of such effects for synthetic advantages (Matlin, Chan, & Catherwood, 1990).

Medicinal Chemistry and Drug Design

Nitroaromatic compounds, including those containing furan rings, have been synthesized and characterized for their potential anti-leishmanial activities. These compounds, through their inhibitory effects on Leishmania infantum, illustrate the potential therapeutic applications of nitrobenzylidene derivatives in developing novel treatments for infectious diseases (Dias et al., 2015).

Antimicrobial Applications

Organotin(IV) carboxylates derived from Schiff bases, including those related to nitrobenzylidene furan derivatives, have been synthesized and shown to possess significant in vitro antimicrobial activities against a variety of fungal and bacterial pathogens. These findings highlight the potential use of nitrobenzylidene derivatives in the development of new antimicrobial agents (Dias, Lima, Takahashi, & Ardisson, 2015).

Analytical Chemistry

Nitrobenzylidene derivatives have been employed in the synthesis of labeled compounds for analytical purposes, such as the synthesis of 5-nitrofuran-2-[14C] aldehyde diacetate and the antibacterial agent [14C]-nifuroxazide, demonstrating the role of such compounds in the development of analytical reagents and tools (Elsom & Hawkins, 1978).

Safety And Hazards

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properties

IUPAC Name

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-19-15-8-7-14(27-20(23)16-2-1-9-26-16)11-17(15)28-18(19)10-12-3-5-13(6-4-12)21(24)25/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXUFVGTWGDXSR-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

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